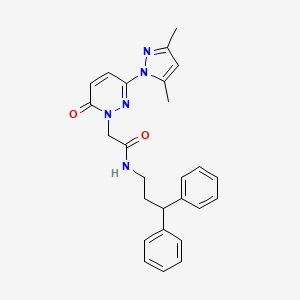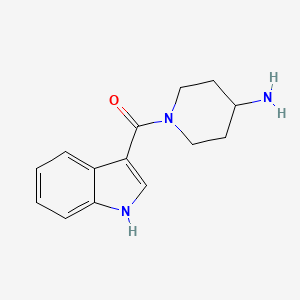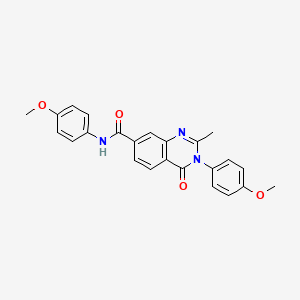![molecular formula C20H17ClN2O4 B10983661 N-[5-(acetylamino)-2-methoxyphenyl]-5-(2-chlorophenyl)furan-2-carboxamide](/img/structure/B10983661.png)
N-[5-(acetylamino)-2-methoxyphenyl]-5-(2-chlorophenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(acetylamino)-2-methoxyphenyl]-5-(2-chlorophenyl)furan-2-carboxamide, also known by its chemical formula C26H20ClNO4, is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the following:
-
Borylation: : Start with the appropriate aryl halide (e.g., 2-chlorophenyl bromide) and perform a Suzuki–Miyaura coupling with a boronic acid derivative (e.g., 5-(acetylamino)-2-methoxyphenyl boronic acid) using a palladium catalyst. This step introduces the furan ring and the acetylamino group.
-
Amide Formation: : React the resulting boronic ester with an appropriate amine (e.g., acetylamine) to form the amide linkage.
-
Chlorination: : Introduce the chlorine atom using a suitable chlorinating agent.
Industrial Production: The industrial-scale production of this compound involves optimization of the synthetic steps, purification, and scale-up. It is essential to ensure high yield and purity for commercial applications.
Chemical Reactions Analysis
Reactions:
Oxidation: The furan ring may undergo oxidation under certain conditions.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups.
- Palladium catalysts (e.g., Pd(PPh~3~)~4~)
- Boronic acids (e.g., 5-(acetylamino)-2-methoxyphenyl boronic acid)
- Amine reagents (e.g., acetylamine)
Major Products: The major products include the target compound itself and any intermediates formed during the synthetic process.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigate its potential as a drug candidate (e.g., anti-inflammatory, anticancer).
Chemistry: Explore its reactivity and use it as a building block for other molecules.
Biology: Study its interactions with biological targets.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, leading to biological effects.
Comparison with Similar Compounds
While there are no direct analogs, we can compare it to related furan-containing compounds. Notable examples include :
Furan-2-carboxamide: Lacks the acetylamino group.
5-(2-Chlorophenyl)furan-2-carboxamide: Lacks the methoxy group.
Other furan-based amides: Explore their unique features.
Properties
Molecular Formula |
C20H17ClN2O4 |
|---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-5-(2-chlorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C20H17ClN2O4/c1-12(24)22-13-7-8-18(26-2)16(11-13)23-20(25)19-10-9-17(27-19)14-5-3-4-6-15(14)21/h3-11H,1-2H3,(H,22,24)(H,23,25) |
InChI Key |
GBMJZHNKXWWDDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10983587.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B10983593.png)




![N-(3-chlorophenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B10983634.png)
![3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B10983643.png)


![2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B10983662.png)
![N-(3,4-Dimethoxyphenethyl)-8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indole-2-carboxamide](/img/structure/B10983665.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B10983677.png)
